![molecular formula C5H9ClO B1282921 [(Chloromethoxy)methyl]cyclopropane CAS No. 105688-12-8](/img/structure/B1282921.png)
[(Chloromethoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Chloromethoxy)methyl]cyclopropane is a chemical compound with the CAS Number: 105688-12-8 . It has a molecular weight of 120.58 . The IUPAC name for this compound is [(chloromethoxy)methyl]cyclopropane .
Molecular Structure Analysis
The InChI code for [(Chloromethoxy)methyl]cyclopropane is 1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 . This suggests that the compound contains 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “[(Chloromethoxy)methyl]cyclopropane”, focusing on six unique applications. Each application will be detailed in its own section with a clear heading.
Radical Reactions
[(Chloromethoxy)methyl]cyclopropane is involved in radical reactions that are fundamental to creating new chemical bonds and structures in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of [(Chloromethoxy)methyl]cyclopropane is the double bond in alkenes or cycloalkenes . The compound interacts with these targets through a process known as cyclopropanation .
Mode of Action
The mode of action of [(Chloromethoxy)methyl]cyclopropane involves the reaction of carbenes with the double bond in alkenes or cycloalkenes to form cyclopropane structures . This process is known as cyclopropanation . The reaction usually leaves the stereochemistry of the double bond unchanged .
Biochemical Pathways
The biochemical pathway affected by [(Chloromethoxy)methyl]cyclopropane is the cyclopropanation reaction pathway . This pathway involves the formation of cyclopropane structures through the reaction of carbenes with the double bond in alkenes or cycloalkenes . The downstream effects of this pathway include the generation of highly reactive and interesting synthetic targets due to the highly strained nature of cyclopropane compounds .
Result of Action
The result of the action of [(Chloromethoxy)methyl]cyclopropane is the formation of cyclopropane structures . These structures are highly reactive and serve as interesting synthetic targets . Additionally, cyclopropanes are present in numerous biological compounds .
Action Environment
The action, efficacy, and stability of [(Chloromethoxy)methyl]cyclopropane can be influenced by various environmental factors. For instance, the C-C-C bond angles in cyclopropane are smaller than the optimum angle, making the compound very reactive
properties
IUPAC Name |
chloromethoxymethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 |
Source


|
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105688-12-8 |
Source


|
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

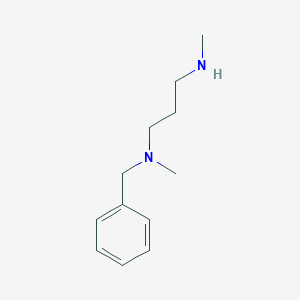


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
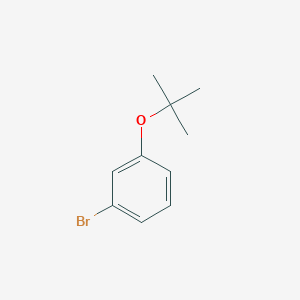
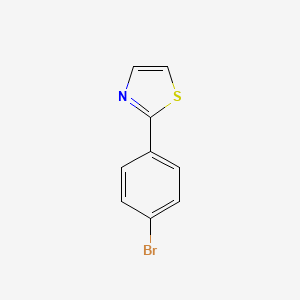
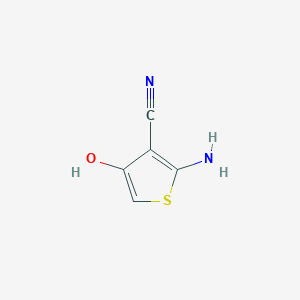



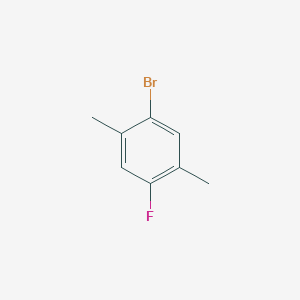

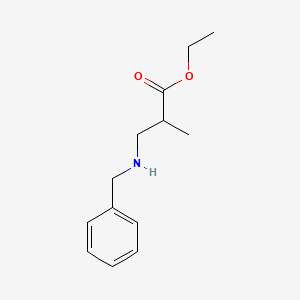
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)